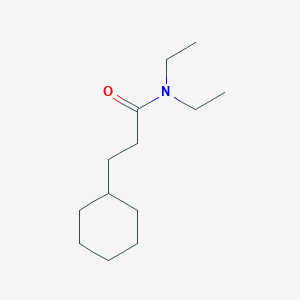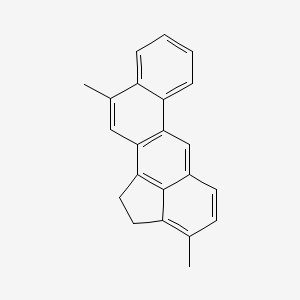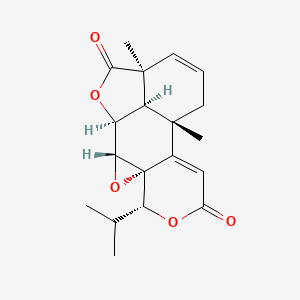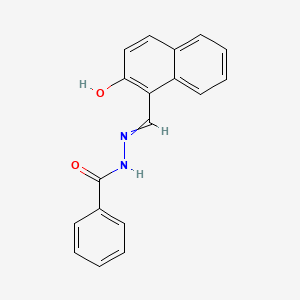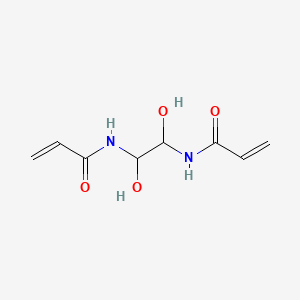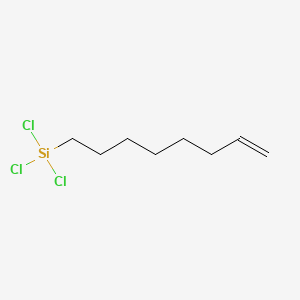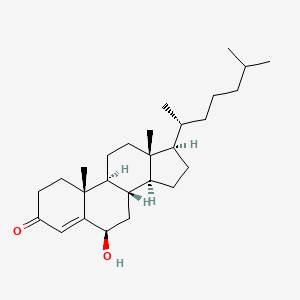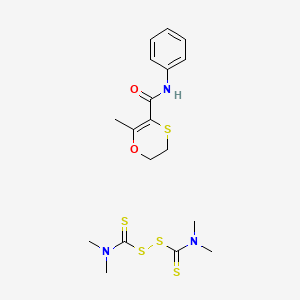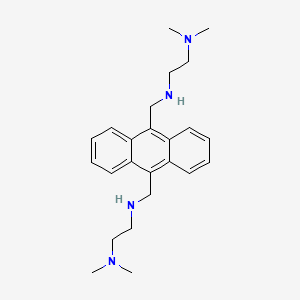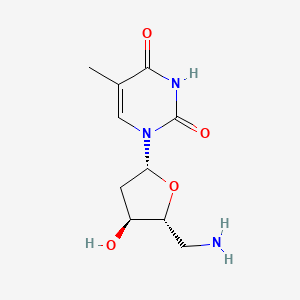
Colupulone
Vue d'ensemble
Description
Colupulone is a beta-bitter acid in which the acyl group is specified as isobutanoyl . It is a natural product found in Humulus lupulus .
Synthesis Analysis
Colupulone analogs were synthesized by modifications at both prenyl and acyl domains . All compounds showed significant P-glycoprotein induction activity at 5 μM .Molecular Structure Analysis
The molecular structural formula of Colupulone is C25H36O4 . The structure was proved by single crystal X-ray diffraction .Chemical Reactions Analysis
The principal mechanism of the epothilone class, to which Colupulone belongs, is the inhibition of microtubule function . Microtubules are essential to cell division, and epothilones therefore stop cells from properly dividing .Physical And Chemical Properties Analysis
Colupulone has a molecular weight of 400.5 g/mol . The IUPAC name is 3,5-dihydroxy-4,6,6-tris (3-methylbut-2-enyl)-2- (2-methylpropanoyl)cyclohexa-2,4-dien-1-one .Applications De Recherche Scientifique
Alzheimer’s Disease Treatment
Colupulone, a prenylated phloroglucinol isolated from Humulus lupulus, has shown promise in the treatment of Alzheimer’s disease (AD). It activates the pregnane-X-receptor (PXR), which controls the expression of P-glycoprotein (P-gp) efflux transporter pump at the blood-brain barrier (BBB). This activation enhances the clearance of brain amyloid-beta (Aβ) plaques, a hallmark of AD pathology .
Blood-Brain Barrier Permeability
Research indicates that Colupulone and its analogs can induce P-gp as well as LRP1, which are crucial for the uptake and transport of Aβ across the BBB. This suggests that Colupulone could be used to facilitate the delivery of therapeutic agents to the brain .
Antibacterial Activity
Colupulone has demonstrated antibacterial properties, making it a potential lead compound for the development of new antibacterial agents. It has shown activity against both gram-positive and gram-negative microorganisms, including Escherichia coli and Staphylococcus aureus .
Cytochrome P450 Induction
Colupulone has been found to induce hepatic cytochrome P450 (CYP) isoform 3A (CYP3A) activity in mice when administered in their diet. This induction is significant because CYP3A is involved in the metabolism of various xenobiotics and drugs .
Metabolic Diseases
In studies involving mice, Colupulone affected serum glucose levels, decreasing them in non-diabetic mice and increasing them in diabetic mice. This suggests a potential role for Colupulone in managing metabolic diseases such as diabetes .
Xenobiotic Sensing
Due to its ability to activate PXR, Colupulone plays a role in xenobiotic sensing. PXR is a nuclear receptor that detects the presence of foreign substances and can induce the expression of proteins involved in their metabolism .
Larvicidal Activity
Colupulone has been explored for its larvicidal activity against mosquitoes, which is increasingly important due to the challenges posed by climate change and the development of resistance to synthetic insecticides .
Pharmaceutical and Food Industry Applications
Beyond its medicinal properties, Colupulone is also used in the pharmaceutical and food industries due to its diverse biological activities. Its role in these industries is supported by its antibacterial properties and potential health benefits .
Safety And Hazards
Propriétés
IUPAC Name |
3,5-dihydroxy-4,6,6-tris(3-methylbut-2-enyl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O4/c1-15(2)9-10-19-22(27)20(21(26)18(7)8)24(29)25(23(19)28,13-11-16(3)4)14-12-17(5)6/h9,11-12,18,27-28H,10,13-14H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCDMWKTFLUPHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963664 | |
| Record name | 3,5-Dihydroxy-4,6,6-tris(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Colupulone | |
CAS RN |
468-27-9 | |
| Record name | Colupulone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dihydroxy-4,6,6-tris(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COLUPULONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA8R555DNZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



